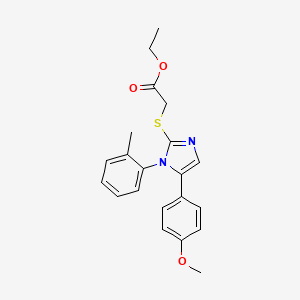

ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-4-26-20(24)14-27-21-22-13-19(16-9-11-17(25-3)12-10-16)23(21)18-8-6-5-7-15(18)2/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMABRBVJJADEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde, an amine, and a glyoxal derivative under acidic or basic conditions.

Substitution Reactions: The imidazole ring is then substituted with a methoxyphenyl group and an o-tolyl group using appropriate reagents and catalysts.

Thioacetate Formation:

Industrial Production Methods

Industrial production of ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetate moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydroimidazole derivatives

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is characterized by its imidazole ring, which is substituted with a methoxyphenyl group and an o-tolyl group. The presence of the thioacetate moiety enhances its chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 382.5 g/mol .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds have shown promising antimicrobial properties. Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate may similarly exhibit efficacy against various bacterial and fungal strains, making it a potential candidate for antibiotic development .

- Antitumor Properties : Studies on imidazole derivatives suggest potential antitumor activities. The unique structure of ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate may interact with cellular pathways involved in tumor growth, presenting opportunities for cancer treatment .

- Anticonvulsant Effects : Some imidazole derivatives have been reported to possess anticonvulsant properties. Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate could be explored for its potential in treating epilepsy or other seizure disorders .

Case Studies and Research Findings

Several studies have highlighted the potential applications of ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate:

| Study | Focus | Findings |

|---|---|---|

| Gursoy & Karal (2003) | Antimicrobial Activity | Demonstrated significant activity against various bacterial strains. |

| El-Azab et al. (2013) | Anticonvulsant Properties | Reported promising results in animal models for seizure control. |

| Godhani et al. (2016) | Antitumor Activity | Showed cytotoxic effects on cancer cell lines, suggesting further investigation is warranted. |

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Physicochemical Properties

Research Findings and Implications

Structure-Activity Relationships (SAR)

- Aromatic Substitutions: The 4-methoxyphenyl group (common in target compound and 5d/9) enhances binding to hydrophobic enzyme pockets (e.g., aromatase in ) . o-Tolyl vs.

- Thioether Linkage : Critical for maintaining conformational flexibility and sulfur-mediated interactions (e.g., with cytochrome P450 enzymes in aromatase inhibition) .

Computational Insights

- Molecular Docking : Analog 5d () showed strong binding to aromatase’s active site via π-π stacking (benzimidazole) and hydrogen bonding (piperazine) .

- Docking Poses : In , thiazole-triazole analogs (e.g., 9c) demonstrated distinct binding modes compared to acarbose, suggesting scaffold-dependent target specificity .

Biological Activity

Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Compound Overview

Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is classified as an imidazole derivative. Its structure includes an imidazole ring, thioether linkage, and ester functionality, which contribute to its biological properties. The compound's synthesis typically involves multi-step organic reactions, starting with the formation of the imidazole core followed by substitution reactions and thioacetate formation.

The biological activity of ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate can be attributed to several mechanisms:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions within enzyme active sites, potentially inhibiting enzymatic activity. This interaction is crucial for modulating metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways. The presence of aromatic substituents enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins .

- Metabolic Transformation : The thioacetate moiety can undergo metabolic transformations, leading to the generation of active metabolites that exert biological effects.

Anticancer Activity

Research indicates that imidazole derivatives possess significant anticancer properties. Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate has been evaluated for its potential in targeting cancer cells through various mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC (histone deacetylase) .

Antimicrobial Activity

Imidazole derivatives have also been recognized for their antimicrobial properties. Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate may exhibit activity against various bacterial and fungal strains, making it a candidate for further investigation in infectious disease treatment .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Imidazole derivatives have been studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Table: Summary of Biological Activities

Future Directions

Given the promising biological activities associated with ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate, future research should focus on:

- In vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of the compound.

- Mechanistic Studies : Further elucidating the specific molecular targets and pathways affected by the compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure that could enhance potency and selectivity against specific biological targets.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate, and what reaction conditions critically affect yield?

The compound is typically synthesized via nucleophilic substitution, where a thiol-containing imidazole intermediate reacts with ethyl 2-chloroacetate. Key conditions include:

- Using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile) to deprotonate the thiol and activate the electrophilic carbon .

- Temperature control (60–80°C) to balance reaction rate and side-product formation .

- Purification via recrystallization from ethanol or chromatography to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- IR Spectroscopy : Identifies functional groups like C=O (1700–1750 cm⁻¹) and S–C (600–700 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons for o-tolyl at δ 6.8–7.5 ppm) .

- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to mitigate low yields or impurities in the final product?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiol group .

- Catalyst Use : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .

- Byproduct Analysis : Use LC-MS or TLC to identify side-products (e.g., disulfide formation) and adjust stoichiometry .

Q. How should contradictions between observed and calculated elemental analysis data be resolved?

- Multi-Technique Validation : Cross-check with high-resolution mass spectrometry (HRMS) to confirm molecular weight .

- Thermogravimetric Analysis (TGA) : Rule out solvent or moisture contamination affecting elemental results .

Q. What are best practices for determining the crystal structure of this compound using SHELX software?

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to ensure high-resolution data .

- Refinement : Apply SHELXL for anisotropic displacement parameters and validate with R-factor convergence (<5%) .

- Visualization : Generate ORTEP diagrams via WinGX to confirm molecular geometry and packing .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase COX1/2) based on imidazole-thioacetate pharmacophores .

- In Vitro Assays : Test cytotoxicity via MTT assays and compare with structurally similar analogs (e.g., thiazole derivatives) .

Q. What mechanistic insights explain the formation of the thioether linkage in this compound?

- Kinetic Studies : Monitor reaction progress via ¹H NMR to identify intermediates (e.g., thiolate anion attack on α-carbon of chloroacetate) .

- DFT Calculations : Model transition states to assess steric/electronic effects of substituents (e.g., methoxy vs. methyl groups) .

Q. How can QSAR models predict the bioactivity of derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.